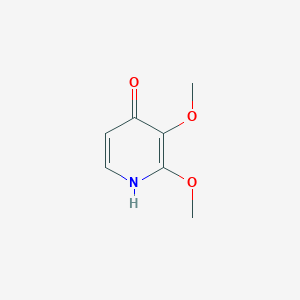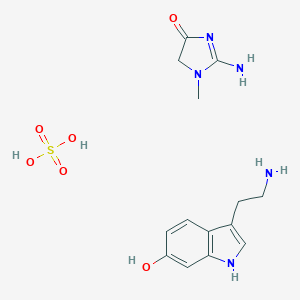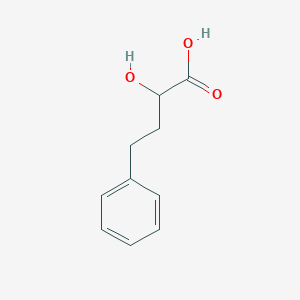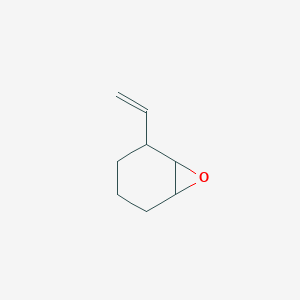
1-Bromo-3,5-dimethylbenzene
概要
説明
1-Bromo-3,5-dimethylbenzene, also known as 5-Bromo-m-xylene, is an organic compound with the molecular formula C₈H₉Br. It is a derivative of benzene, where two methyl groups and one bromine atom are substituted at the 3rd and 5th positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethylbenzene can be synthesized through the bromination of 3,5-dimethylbenzene (m-xylene). The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 1-Bromo-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts (Pd/C or Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include 3,5-dimethylphenol, 3,5-dimethylbenzonitrile, and 3,5-dimethylaniline.
Coupling Reactions: Products include biaryl compounds and substituted alkenes.
科学的研究の応用
1-Bromo-3,5-dimethylbenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Catalysis: It is used as a substrate in catalytic reactions to study reaction mechanisms and develop new catalytic systems.
作用機序
The mechanism of action of 1-Bromo-3,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
類似化合物との比較
1-Bromo-3,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,4-dimethylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-methylbenzene (p-bromotoluene): Contains only one methyl group, resulting in different chemical properties and uses.
1-Iodo-3,5-dimethylbenzene: Similar structure but with iodine instead of bromine, affecting its reactivity and suitability for specific reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications.
特性
IUPAC Name |
1-bromo-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFRTSBQRLSJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204142 | |
| Record name | Benzene, 1-bromo-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-96-7 | |
| Record name | Benzene, 1-bromo-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,5-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-Bromo-m-xylene be used as a starting material for more complex molecules?
A: Yes, 5-Bromo-m-xylene serves as a valuable starting material in organic synthesis. For example, it can be used in palladium-catalyzed carbon-oxygen coupling reactions to produce aryl ethers. [] Specifically, it reacts with o-cresol in the presence of potassium hydroxide and a palladium catalyst to yield o-tolyl-3,5-xylyl ether. []
Q2: What is known about the reactivity of 5-Bromo-m-xylene under strongly acidic conditions?
A: 5-Bromo-m-xylene can undergo protonation in superacidic media like HF-SbF5 to form the 5-bromo-m-xylenium ion. [] Interestingly, other isomers like 2-bromo-m-xylene and 4-bromo-m-xylene, when exposed to the same conditions, rearrange to form the same 5-bromo-m-xylenium ion. [] This suggests that the 5-bromo-m-xylenium ion is particularly stable.
Q3: Has 5-Bromo-m-xylene been used in the construction of supramolecular systems?
A: Yes, 5-Bromo-m-xylene serves as a precursor to building blocks for supramolecular structures. Researchers synthesized 3,5-bis(bromomethyl)-1-bromobenzene from 5-Bromo-m-xylene via NBS bromination. [] This compound was then used as a bridging reagent in the synthesis of four-directionally functionalized hemicarcerands, which are intermediates for 2D square grid networks of container molecules. []
Q4: Are there alternative synthetic routes to obtain 5-Bromo-m-xylene?
A: The provided research highlights a novel and efficient synthetic route for 5-Bromo-m-xylene. [] While the specific details aren't fully elaborated in this excerpt, it emphasizes the development of a new synthetic approach, suggesting that alternative methods might exist or have been explored.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)






![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)



